molecular formula C10H6BrF3S B1413145 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene CAS No. 1858242-05-3

2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene

Cat. No.: B1413145
CAS No.: 1858242-05-3
M. Wt: 295.12 g/mol
InChI Key: SZVOBHAIRKRIOK-UHFFFAOYSA-N
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Description

2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene is an organosulfur compound with the molecular formula C10H6BrF3S. This compound is notable for its unique structure, which includes a bromomethyl group and a trifluoromethyl group attached to a benzo[b]thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene typically involves the bromination of 7-trifluoromethyl-benzo[b]thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Uniqueness: 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

2-(bromomethyl)-7-(trifluoromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3S/c11-5-7-4-6-2-1-3-8(9(6)15-7)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVOBHAIRKRIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206387
Record name Benzo[b]thiophene, 2-(bromomethyl)-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858242-05-3
Record name Benzo[b]thiophene, 2-(bromomethyl)-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858242-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene, 2-(bromomethyl)-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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